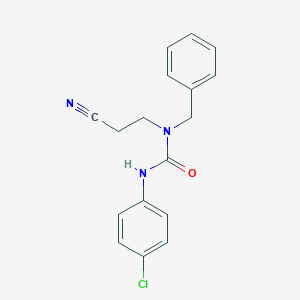![molecular formula C18H20N2O3 B240525 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide](/img/structure/B240525.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, biochemistry, and pharmacology. DMOG is a hypoxia-mimetic agent that has been shown to induce hypoxia-like responses in cells, making it a valuable tool for studying the effects of hypoxia on cellular processes.
作用機序
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide works by inhibiting the activity of prolyl hydroxylase domain (PHD) enzymes, which are involved in the degradation of HIF-α proteins. By inhibiting PHD enzymes, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide stabilizes HIF-α proteins and activates the HIF pathway, leading to the induction of hypoxia-like responses in cells.
Biochemical and Physiological Effects:
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF), and glycolysis, such as glucose transporter 1 (GLUT1). N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide has also been shown to inhibit the activity of pro-inflammatory cytokines and promote cell survival under hypoxic conditions.
実験室実験の利点と制限
One of the major advantages of using N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or facilities. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide is also relatively inexpensive and easy to use compared to other hypoxia-mimetic agents. However, one limitation of using N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide is that it may not completely replicate the effects of hypoxia in vivo, as it only activates the HIF pathway and does not fully mimic the complex physiological responses to hypoxia.
将来の方向性
There are several future directions for research involving N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide. One area of interest is the development of new hypoxia-mimetic agents that can more accurately replicate the effects of hypoxia in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide in various diseases, such as cancer and ischemic disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide on cells and to identify potential side effects or limitations of its use in lab experiments.
合成法
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-dimethylglycine. The final step involves the reaction of the resulting N,N-dimethylglycine derivative with 4-(2-aminoethyl)phenol to yield N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide.
科学的研究の応用
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide has been widely used in scientific research for its ability to mimic hypoxia and induce hypoxia-like responses in cells. It has been shown to activate the hypoxia-inducible factor (HIF) pathway, which is involved in the regulation of oxygen homeostasis in cells. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide has been used in various studies to investigate the effects of hypoxia on cellular processes such as angiogenesis, metabolism, and apoptosis.
特性
製品名 |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-20(2)17(21)12-13-8-10-14(11-9-13)19-18(22)15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,19,22) |
InChIキー |
RENYBLOXVNHYOA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
正規SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
![4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
![2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)